molecular formula C14H21N3 B12991259 2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine CAS No. 134749-52-3

2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine

Cat. No.: B12991259
CAS No.: 134749-52-3
M. Wt: 231.34 g/mol
InChI Key: BDJDGOJLRMBDOS-UHFFFAOYSA-N
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Description

2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine is a heterocyclic compound with a unique bicyclic structure. It is known for its pharmacological relevance and has been the subject of various medicinal chemistry studies. The compound’s structure consists of a pyrazine ring fused with a piperazine ring, making it an interesting target for synthetic and medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine typically involves multi-step procedures. One common method starts with the nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core. This reaction involves the displacement of a nitro group and is followed by several reduction steps to achieve the fully reduced form of the compound .

Industrial Production Methods

the compound’s synthesis in a laboratory setting often requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include formaldehyde, nitroalkanes, and various reducing agents. Reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with different functional groups, which can be used for further medicinal chemistry studies .

Scientific Research Applications

2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a 5-HT2C receptor agonist, it binds to the receptor and activates it, leading to various downstream effects. Similarly, its inhibitory activity against renal outer medullary potassium channels and ubiquitin-specific peptidase 30 involves binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine include other heterocyclic compounds with fused ring structures, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific pharmacophoric properties, making it a valuable target for medicinal chemistry studies. Its ability to act as a β-turn mimetic and a 5-HT2C receptor agonist, along with its inhibitory activities against various molecular targets, highlights its unique potential in scientific research and pharmaceutical development .

Properties

CAS No.

134749-52-3

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

InChI

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)11-16-8-9-17-7-6-15-10-14(17)12-16/h1-5,14-15H,6-12H2

InChI Key

BDJDGOJLRMBDOS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(CC2CN1)CC3=CC=CC=C3

Origin of Product

United States

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